molecular formula C12H16N4 B3216024 5-(3-Aminopropyl)-2-phenylpyrazol-3-amine CAS No. 1170356-75-8

5-(3-Aminopropyl)-2-phenylpyrazol-3-amine

Cat. No.: B3216024
CAS No.: 1170356-75-8
M. Wt: 216.28 g/mol
InChI Key: PYJQFEIWSPVLHX-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)-2-phenylpyrazol-3-amine is a pyrazole derivative characterized by a phenyl group at the 2-position and a 3-aminopropyl substituent at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its synthesis involves coupling potassium [3-(tert-butoxycarbonyl)amino)propyl]trifluoroborate with dimethyl 5-[(trifluoromethanesulfonyl)oxy]isophthalate under palladium-catalyzed conditions, achieving a 71% yield . Subsequent reduction and deprotection steps yield the final diamine structure, though challenges in reaction cleanliness during DPPA treatment highlight synthetic complexities .

Properties

IUPAC Name

5-(3-aminopropyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJQFEIWSPVLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-2-phenylpyrazol-3-amine typically involves the reaction of 2-phenylhydrazine with an appropriate β-keto ester to form the pyrazole ring. The aminopropyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-2-phenylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

5-(3-Aminopropyl)-2-phenylpyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-2-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins or enzymes. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Synthesis Yield Key Properties/Applications References
5-(3-Aminopropyl)-2-phenylpyrazol-3-amine Phenyl (C2), 3-aminopropyl (C5) 71% Intermediate for bioactive molecules; challenges in DPPA reaction
5-[2-(N,N-Dimethylamino)ethyl] analogue (Analog2) Phenyl (C2), dimethylaminoethyl (C5) Not specified Potential enhanced solubility due to tertiary amine
5-(2-Chlorophenyl)-2-phenylpyrazol-3-amine Phenyl (C2), 2-chlorophenyl (C5) Not specified Precursor for tetraaza-azulene-fluorenes; used in multicomponent reactions
5-(3-Chlorophenyl)-2-phenylpyrazol-3-amine Phenyl (C2), 3-chlorophenyl (C5) Not specified Industrial/research use; safety data available (GHS-compliant)
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (C1), methyl (C3) Not specified Commercial availability; simpler structure for basic studies
5-Amino-1-isopropyl-3-methylpyrazole Isopropyl (C1), methyl (C3) Not specified Lower molecular weight; potential for material science

Biological Activity

5-(3-Aminopropyl)-2-phenylpyrazol-3-amine, also known by its CAS number 1170356-75-8, is a compound within the pyrazole family that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. It is posited that the compound may act as an enzyme inhibitor, potentially influencing pathways related to inflammation and cancer progression. The presence of the aminopropyl group enhances its binding affinity to specific targets, which may lead to significant biological effects such as antimicrobial and anti-inflammatory activities .

Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Studies have demonstrated that related pyrazole derivatives exhibit significant antibacterial properties against strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-sensitive Staphylococcus aureus (MSSA) with sub-micromolar activity .
  • Anticancer Properties : The compound has been explored for its potential in cancer therapy. In vitro studies have shown that certain derivatives can inhibit tubulin polymerization, thus arresting the cell cycle in cancer cells .
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to modulate inflammatory responses, particularly through inhibition of kinases involved in inflammatory pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of pyrazole derivatives against MRSA, establishing their potential as new therapeutic agents in treating resistant infections. The IC50 values ranged from low micromolar concentrations, indicating potent activity .
  • Cancer Research : In a comparative study involving several pyrazole derivatives, one compound exhibited an IC50 value of 1.76 μM against GSK-3β, suggesting a role in cancer treatment by targeting this critical kinase involved in cell proliferation and survival .
  • Inflammation Modulation : Research also indicated that certain derivatives could reduce microglial activation in models of neuroinflammation, presenting a potential avenue for treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related pyrazole compounds:

Compound NameKey ActivityIC50 (μM)
5-Cyclopropyl-1-ethyl-3-nitro-1H-pyrazoleAntimicrobial0.08 - 12.07
5-(4-Methoxyphenyl)-1H-pyrazoleAnticancer (tubulin inhibition)1.76
This compoundAntimicrobial & Anti-inflammatoryTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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